![molecular formula C7H6ClNO2 B3101600 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-24-2](/img/structure/B3101600.png)
4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
Übersicht
Beschreibung
“4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is an organic compound with the molecular formula C7H6ClNO2. It has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have shown potential as anti-seizure agents .
Synthesis Analysis
The synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which includes “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This one-pot three-component reaction has been found to be efficient, with a broad substrate scope, column chromatography free separations, and high yield of products .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is similar to that of pyridine, which is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . These analogs were also checked for neurotoxicity and hepatotoxicity .Wissenschaftliche Forschungsanwendungen
Anti-Infective Activity
The compound has been studied for its potential anti-infective activity. It is a product of furan cyclization of pyridoxal with acylmethyl- and heteroarylmethyl halides . The study showed significant protistocidal and moderate antibacterial activity of some representatives of these compounds .
Structural Modification of Pyridoxal
The compound is used in the structural modification of Pyridoxal, a form of Vitamin B6 . This modification has led to the discovery of new bioactive compounds for the creation of innovative drugs .
Antitumor Activity
The structural modifications of the chalcone rings, which include the compound, have led to a high degree of diversity that has proven useful for the development of new medicinal agents with antitumor activity .
Antimicrobial Activity
Chalcones, which include the compound, are well documented for a broad spectrum of biological activities including antimicrobial activity .
Anti-Inflammatory Activity
Chalcones, including the compound, have been recognized for their anti-inflammatory activity . They have been widely used for the treatment of various disorders .
Antioxidant Activity
The compound, as a part of chalcones, is known to possess antioxidant activity . This makes it a potential candidate for the treatment of diseases caused by oxidative stress .
Zukünftige Richtungen
The synthesized compounds, including “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, have shown significant anticonvulsant activity with a good toxicity profile . This leads us to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBIIXMBVTUGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)
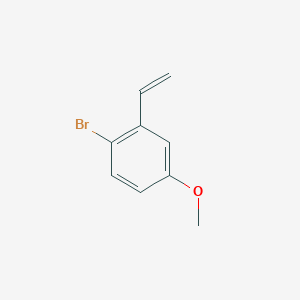
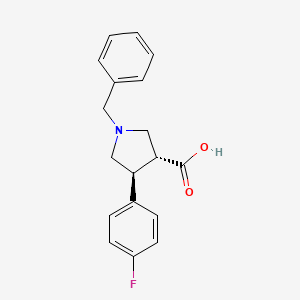
![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)

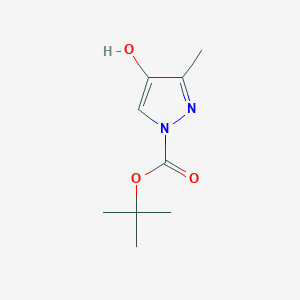
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3101563.png)
![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)
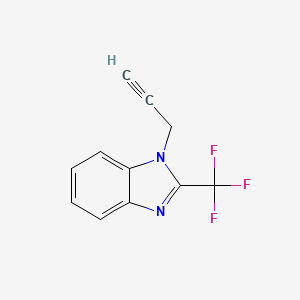
![Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3101593.png)
![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
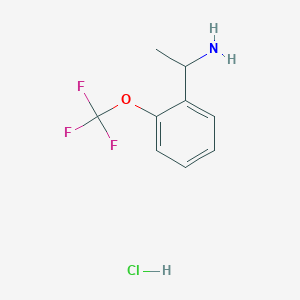
![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)